N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a nitrobenzamide moiety. Thiadiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide It’s worth noting that compounds containing the 1,3,4-thiadiazole moiety have been associated with a wide range of therapeutic activities . These include antimicrobial , antifungal , antimycobacterial , analgesic, anti-inflammatory , antipsychotic , antidepressant , anticonvulsant , anti-leishmanial , and anticancer activities.
Mode of Action
The exact mode of action of This compound It has been suggested that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of This compound Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may have potential cytotoxic effects on bacterial and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The bromophenyl group is introduced via a bromination reaction, and the nitrobenzamide moiety is incorporated through a nitration reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the bromine atom can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and a heterocyclic ring, but with different substituents.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound features a bromophenyl group and a sulfonylbenzoyl moiety, showing different biological activities.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDJQUVVUMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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